![molecular formula C16H16O2 B2393725 3-Tert-butyldibenzofuran-2-ol CAS No. 300679-04-3](/img/structure/B2393725.png)
3-Tert-butyldibenzofuran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antioxidant Properties and Radical Stability
3-Tert-butyldibenzofuran-2-ol and related compounds have been studied for their antioxidant properties and radical stability. For instance, Watanabe et al. (2000) investigated 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), a novel antioxidant designed to inhibit lipid peroxidation in vivo. The study explored the effects of substituents and side chains on the stability and reactivity of the BO-653 derived radical, comparing it with aryloxyl radicals derived from similar compounds (Watanabe et al., 2000).
Synthesis and Chemical Reactions
Yu et al. (2014) developed an efficient metal-free approach to synthesize 2-aryloxybenzofuranonefuran-3(2H)-ones. This method used tert-butyl hydroperoxide as an oxidant and tetrabutylammonium iodide as a catalyst, showcasing a potential pathway for synthesizing derivatives of 3-Tert-butyldibenzofuran-2-ol (Yu et al., 2014).
Structure and Ionization Studies
Böhm and Exner (2001) investigated the effects of steric inhibition on resonance and the structure and ionization of 2-tert-butylbenzoic acid. This study provides insights into the structural and electronic properties that may be relevant for understanding derivatives like 3-Tert-butyldibenzofuran-2-ol (Böhm & Exner, 2001).
Electrochemical Synthesis
Salehzadeh et al. (2013) demonstrated an electrochemical method for synthesizing benzoxazole derivatives, highlighting a potential approach for the synthesis of related compounds like 3-Tert-butyldibenzofuran-2-ol. This method involved the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of benzylamines (Salehzadeh et al., 2013).
Mechanism of Action
properties
IUPAC Name |
3-tert-butyldibenzofuran-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-16(2,3)12-9-15-11(8-13(12)17)10-6-4-5-7-14(10)18-15/h4-9,17H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINGMPCCDAYVSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C2C3=CC=CC=C3OC2=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyldibenzofuran-2-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.